molecular formula C21H20BrN3O B12608032 5-(3-Bromophenyl)-5-[7-(cyanomethoxy)-2,3-dihydro-1H-indol-1-yl]pentanenitrile CAS No. 897402-12-9

5-(3-Bromophenyl)-5-[7-(cyanomethoxy)-2,3-dihydro-1H-indol-1-yl]pentanenitrile

Cat. No.: B12608032
CAS No.: 897402-12-9
M. Wt: 410.3 g/mol
InChI Key: AIPLPQLELXMQNF-UHFFFAOYSA-N
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Description

5-(3-Bromophenyl)-5-[7-(cyanomethoxy)-2,3-dihydro-1H-indol-1-yl]pentanenitrile is a complex organic compound that features a bromophenyl group, a cyanomethoxy group, and an indole moiety. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Bromophenyl)-5-[7-(cyanomethoxy)-2,3-dihydro-1H-indol-1-yl]pentanenitrile typically involves multiple steps, starting from commercially available precursors. A possible synthetic route might include:

    Formation of the indole moiety: This can be achieved through Fischer indole synthesis or other methods.

    Introduction of the cyanomethoxy group: This step might involve nucleophilic substitution reactions.

    Attachment of the bromophenyl group: This could be done through a Suzuki coupling reaction or similar methods.

    Final assembly: The final compound is formed through a series of condensation and cyclization reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the indole moiety.

    Reduction: Reduction reactions could target the nitrile group, converting it to an amine.

    Substitution: The bromophenyl group can participate in various substitution reactions, such as nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amines.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, compounds with indole moieties are often studied for their potential as pharmaceuticals, particularly as anti-cancer or anti-inflammatory agents.

Medicine

In medicine, this compound might be investigated for its potential therapeutic effects, such as its ability to interact with specific biological targets.

Industry

In industry, such compounds could be used in the development of new materials, such as organic semiconductors or dyes.

Mechanism of Action

The mechanism of action of 5-(3-Bromophenyl)-5-[7-(cyanomethoxy)-2,3-dihydro-1H-indol-1-yl]pentanenitrile would depend on its specific biological target. Generally, compounds with indole moieties can interact with various enzymes and receptors, modulating their activity. The bromophenyl and cyanomethoxy groups might also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 5-(3-Bromophenyl)-5-[7-(methoxy)-2,3-dihydro-1H-indol-1-yl]pentanenitrile
  • 5-(3-Chlorophenyl)-5-[7-(cyanomethoxy)-2,3-dihydro-1H-indol-1-yl]pentanenitrile

Uniqueness

The presence of the cyanomethoxy group in 5-(3-Bromophenyl)-5-[7-(cyanomethoxy)-2,3-dihydro-1H-indol-1-yl]pentanenitrile might confer unique electronic properties, potentially enhancing its biological activity or its utility in materials science.

Properties

CAS No.

897402-12-9

Molecular Formula

C21H20BrN3O

Molecular Weight

410.3 g/mol

IUPAC Name

5-(3-bromophenyl)-5-[7-(cyanomethoxy)-2,3-dihydroindol-1-yl]pentanenitrile

InChI

InChI=1S/C21H20BrN3O/c22-18-7-3-6-17(15-18)19(8-1-2-11-23)25-13-10-16-5-4-9-20(21(16)25)26-14-12-24/h3-7,9,15,19H,1-2,8,10,13-14H2

InChI Key

AIPLPQLELXMQNF-UHFFFAOYSA-N

Canonical SMILES

C1CN(C2=C1C=CC=C2OCC#N)C(CCCC#N)C3=CC(=CC=C3)Br

Origin of Product

United States

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